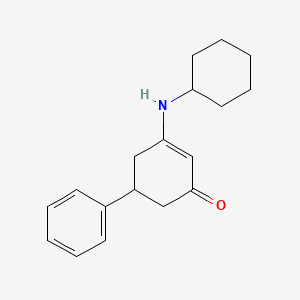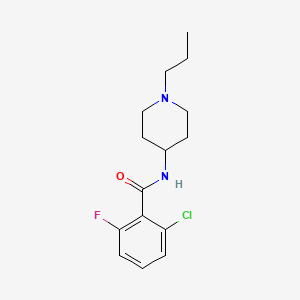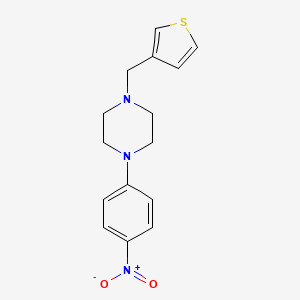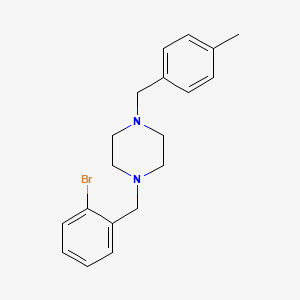
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one, also known as CX717, is a novel drug compound that has been extensively studied for its potential cognitive enhancing effects. It belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain. CX717 has been shown to improve memory, attention, and learning in animal models and humans.
Mecanismo De Acción
The mechanism of action of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one involves the positive modulation of AMPA receptors in the brain. AMPA receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity, which is the ability of neurons to change their strength and connectivity in response to experience. By enhancing the activity of AMPA receptors, this compound increases synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects
This compound has been shown to increase the release of several neurotransmitters, including glutamate, acetylcholine, and dopamine, which are involved in cognitive function. This compound also increases blood flow and glucose metabolism in the brain, suggesting that it enhances neuronal activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one is that it has been extensively studied for its cognitive enhancing effects in animal models and humans, making it a well-established tool for cognitive neuroscience research. However, one limitation of this compound is that it can have off-target effects on other ionotropic glutamate receptors, such as kainate receptors, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one. One direction is to investigate the long-term effects of this compound on cognitive function and brain health. Another direction is to explore the potential therapeutic applications of this compound for cognitive impairments, such as Alzheimer's disease and traumatic brain injury. Additionally, further research is needed to better understand the molecular mechanisms underlying the cognitive enhancing effects of this compound and to develop more selective and potent ampakine compounds.
Métodos De Síntesis
The synthesis of 3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one involves several steps, including the reaction of cyclohexanone with phenylacetonitrile to form 3-phenylcyclohexanone, which is then reacted with cyclohexylamine to form the final product. The yield of this compound is typically around 50%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
3-(cyclohexylamino)-5-phenyl-2-cyclohexen-1-one has been extensively studied for its potential cognitive enhancing effects in animal models and humans. In animal studies, this compound has been shown to improve memory, attention, and learning in a variety of tasks, including the Morris water maze and radial arm maze. In human studies, this compound has been shown to improve working memory, attention, and executive function in healthy volunteers and individuals with cognitive impairments, such as schizophrenia and ADHD.
Propiedades
IUPAC Name |
3-(cyclohexylamino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c20-18-12-15(14-7-3-1-4-8-14)11-17(13-18)19-16-9-5-2-6-10-16/h1,3-4,7-8,13,15-16,19H,2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESAURMHFWYJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(cyclobutylcarbonyl)-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5235015.png)
![3,3-dimethyl-11-[5-(3-nitrophenyl)-2-furyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5235023.png)
![2-amino-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5235026.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5235038.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-propylbenzamide](/img/structure/B5235040.png)
![methyl 4-{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}benzoate](/img/structure/B5235042.png)
![3-chloro-N-cyclohexyl-N-methyl-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5235051.png)

![3-[(4-tert-butylbenzoyl)amino]-N-(2,5-dichlorophenyl)-4-methoxybenzamide](/img/structure/B5235066.png)
![3-(3,4-difluorophenyl)-N-(2-furylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5235077.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-(2,6-diethylphenyl)acetamide](/img/structure/B5235083.png)

![3-chloro-N-(2-furylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5235100.png)